molecular formula C9H10N2O4 B1473150 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 2092289-80-8

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B1473150
CAS RN: 2092289-80-8
M. Wt: 210.19 g/mol
InChI Key: OAYQUOVUHSMORJ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a chemical compound . Unfortunately, there’s limited information available about this specific compound.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : A study focused on synthesizing novel dihydropyrimidine carboxylic acids, similar in structure to the compound , and evaluating their antimicrobial properties. The synthesized compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Shastri & Post, 2019).
  • Broad Biological Activities of Dihydropyrimidine Derivatives : Dihydropyrimidinone and dihydropyrimidine derivatives, closely related to the compound , are known to possess a range of biological activities including antibacterial, antiviral, and anticancer properties. This study synthesized new dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities, confirming their potential in various therapeutic applications (Al-Juboori, 2020).

Chemical Synthesis and Reactions

  • Novel Synthesis Methods : A study reported a high-yielding method for synthesizing 2-substituted derivatives of 5-hydroxy-6-oxo-dihydropyrimidine-4-carboxylic acid, indicating advancements in the efficient synthesis of these compounds, which could be applicable to the compound (Dreher et al., 2004).
  • Oxidation Reactions : Research on the oxidation of derivatives of tetrahydropyrimidine-5-carboxylic acid, similar to the compound , with selenium dioxide revealed that specific groups (like the 6-methyl group) are oxidized to various functional groups, shedding light on the potential chemical transformations of such compounds (Khanina & Dubur, 1982).

Potential Therapeutic Applications

  • Inhibitory Activities : Compounds structurally related to 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have been studied for their potential as xanthine oxidase inhibitors, indicating possible therapeutic applications in the treatment of diseases like hyperuricemia (Mao et al., 2019).

properties

IUPAC Name

2-cyclopropyl-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-11-7(4-2-3-4)10-5(9(14)15)6(12)8(11)13/h4,12H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQUOVUHSMORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C(C1=O)O)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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